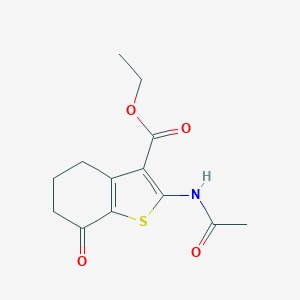

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

描述

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromoacrylate with a suitable thiophene derivative followed by intramolecular cyclization can yield the desired benzothiophene core. Subsequent acetylation and esterification steps are then employed to introduce the acetylamino and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows promise as a scaffold for drug development. Its structural features allow for the modification of the compound to enhance pharmacological properties. Research indicates potential applications in treating various diseases due to its biological activity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in the development of new synthetic methodologies, making it valuable in organic chemistry research. The ability to modify its functional groups allows chemists to explore diverse chemical reactions.

Biological Studies

Research into the biological interactions of this compound has revealed its potential as a bioactive agent. Studies have focused on its interactions with various biological targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with macromolecules, while the benzothiophene core provides a stable framework for these interactions.

Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines.

Antitumor Activity

In vitro tests have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells:

- IC50 Values : The compound exhibited an IC50 value of 23.2 µM against MCF-7 cells.

Mechanisms of Antitumor Activity

- Apoptosis Induction : Increased early and late apoptotic cell populations were observed.

- Cell Cycle Arrest : Induced G2/M phase cell-cycle arrest.

- Autophagy Modulation : Inhibition of autophagic processes in treated cells.

Case Studies and Research Findings

Several research findings document the biological effects and applications of this compound:

- Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest.

- Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate the pharmacokinetic properties and how the compound interacts with cellular targets to exert its effects.

作用机制

The mechanism of action of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

Ethyl 2-(amino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.

Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.

Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a hydroxyl group instead of a ketone, which may alter its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 91421-24-8) is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, highlighting its antitumor effects and other pharmacological properties based on diverse research findings.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Chemical Structure : The compound features a benzothiophene core with an acetylamino group and a carboxylate ester.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines.

The compound's mechanism involves:

- Induction of Apoptosis : It has been shown to increase early and late apoptotic cell populations significantly in MCF-7 cells, indicating a potent ability to induce programmed cell death.

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

- Reduction in Viability : The treatment resulted in a notable decrease in cell viability across various cancer types.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective properties:

- Mechanism : The compound has shown potential as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine in synaptic clefts.

Case Studies

- Breast Cancer Study : In an experimental setting using MCF-7 cells, treatment with the compound led to a significant reduction in cell viability by approximately 26.86% , with apoptosis rates increasing markedly compared to untreated controls .

- Cytotoxicity Assessment : In another study involving multiple cancer cell lines, the compound displayed varying degrees of cytotoxicity with IC50 values ranging from 23.2 μM to 45 μM , demonstrating its broad-spectrum activity against different tumors .

属性

IUPAC Name |

ethyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXZTHTKNOGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。